molecular formula C22H18N4O B12426667 6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B12426667
M. Wt: 354.4 g/mol
InChI Key: NDJAZAAZSJBNPY-UHFFFAOYSA-N
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Description

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one is a complex heterocyclic compound that features a unique combination of indole, pyridine, and pyrrolo[2,3-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridin-2-ylmethyl group. The final step involves the formation of the pyrrolo[2,3-c]pyridine ring system. Key reagents and catalysts used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation steps, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides, amines, or ethers .

Scientific Research Applications

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one is unique due to its combination of three distinct heterocyclic systems, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C22H18N4O/c1-25-14-19(18-7-10-24-21(18)22(25)27)16-6-5-15-8-11-26(20(15)12-16)13-17-4-2-3-9-23-17/h2-12,14,24H,13H2,1H3

InChI Key

NDJAZAAZSJBNPY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3)C=CN4CC5=CC=CC=N5

Origin of Product

United States

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